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An In-depth Technical Guide to the Structural and Pharmacological Distinctions Between

Cyclazosin and Prazosin

Abstract
This technical guide provides a detailed comparative analysis of cyclazosin and prazosin, two

potent α1-adrenoceptor antagonists. While both molecules share a common 4-amino-6,7-

dimethoxyquinazoline scaffold, a critical structural modification in the linker region dramatically

alters their pharmacological profiles. Prazosin, a widely used antihypertensive agent, acts as a

non-selective antagonist across α1-adrenoceptor subtypes. In contrast, cyclazosin emerges

as a subtype-selective antagonist, with a marked preference for the α1B-adrenoceptor. This

guide will dissect the specific chemical structure differences, elucidate the resulting structure-

activity relationships (SAR), and provide field-proven experimental protocols for their

characterization. The content is tailored for researchers, medicinal chemists, and drug

development professionals engaged in adrenergic receptor pharmacology.
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Introduction: The Quinazoline Scaffold in
Adrenergic Blockade
The quinazoline core is a foundational pharmacophore for a class of highly potent α1-

adrenergic receptor antagonists.[1][2] These agents, including the archetypal drug prazosin,

are clinically significant for their roles in managing hypertension and benign prostatic

hyperplasia (BPH).[2][3] Their mechanism of action involves blocking the effects of

catecholamines (e.g., norepinephrine) at postsynaptic α1-adrenoceptors, leading to the

relaxation of vascular and other smooth muscles.[4][5]

Prazosin, the first clinically successful selective α1-blocker, demonstrates high affinity but little

to no selectivity among the three primary α1-adrenoceptor subtypes: α1A, α1B, and α1D.[3][6]

This non-selectivity is a hallmark of its therapeutic and side-effect profile. In the pursuit of more

targeted therapeutics and research tools, medicinal chemists developed structural analogues

of prazosin to probe the receptor's binding pocket. One such analogue is cyclazosin, a

prazosin-related compound where a key structural modification confers significant subtype

selectivity, making it an invaluable tool for pharmacological research.[7][8] This guide focuses

on the pivotal chemical differences between these two molecules and the profound impact on

their biological activity.

Comparative Analysis of Chemical Structures
At first glance, the structures of prazosin and cyclazosin appear highly similar, which

underscores the subtlety and importance of targeted chemical modifications in drug design.

The Common Core: 4-Amino-6,7-dimethoxyquinazoline
Both molecules are built upon the same essential framework: a 4-amino-6,7-

dimethoxyquinazoline ring system. This moiety is critical for high-affinity binding to the α1-

adrenoceptor. The protonated N-1 position of the quinazoline ring is believed to form a crucial

electrostatic interaction with a negatively charged aspartate residue within the receptor's

transmembrane domain 3, anchoring the ligand in the binding pocket.[9] The 6,7-dimethoxy

groups also contribute to binding affinity.

The Furoyl Moiety

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11809715/
https://www.ncbi.nlm.nih.gov/books/NBK548719/
https://www.ncbi.nlm.nih.gov/books/NBK548719/
https://en.wikipedia.org/wiki/Prazosin
https://www.accessdata.fda.gov/drugsatfda_docs/label/2013/017442s041lbl.pdf
https://cvpharmacology.com/vasodilator/alpha
https://en.wikipedia.org/wiki/Prazosin
https://en.wikipedia.org/wiki/Alpha-1_blocker
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://pubmed.ncbi.nlm.nih.gov/8666020/
https://pubmed.ncbi.nlm.nih.gov/8096245/
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034198/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attached to the linker via an amide bond is a 2-furoyl group. This portion of the molecule is

identical in both prazosin and cyclazosin and occupies another region of the receptor's binding

site. Modifications to this part of the structure have been explored, but for the purpose of this

comparison, it is a conserved feature.[10]

The Point of Divergence: The Central Linker
The defining structural difference between prazosin and cyclazosin lies in the nitrogen-

containing heterocyclic ring that links the quinazoline core to the furoyl moiety.

Prazosin: Employs a piperazine ring. Piperazine is a six-membered ring containing two

nitrogen atoms at opposite positions. It is a relatively flexible, non-planar (typically adopting a

chair conformation) structure.[6][11]

Cyclazosin: Utilizes a cis-octahydroquinoxaline ring.[8][12] This is a more complex, rigid,

and lipophilic bicyclic system. It can be conceptualized as a piperazine ring fused with a

cyclohexane ring in a cis configuration. This fusion eliminates much of the conformational

flexibility seen in the simple piperazine ring and introduces a bulky, hydrophobic extension.[8]

The stereochemistry of cyclazosin is paramount. The biologically active form is the (+)-

enantiomer, which possesses the (4aS,8aR) configuration.[13][14] This specific spatial

arrangement is crucial for its selective interaction with the α1B-adrenoceptor subtype.
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Figure 1: Direct structural comparison of Prazosin and Cyclazosin.

Structure-Activity Relationship (SAR) and
Pharmacological Consequences
The substitution of the flexible piperazine ring in prazosin with the rigid, hydrophobic cis-

octahydroquinoxaline moiety in cyclazosin is the direct cause of their differing pharmacological

profiles. This single modification transforms a non-selective antagonist into a subtype-selective

one.

Impact on Receptor Affinity and Selectivity
The primary consequence of this structural change is a dramatic shift in binding selectivity for

the α1-adrenoceptor subtypes.

Prazosin is the prototypical non-selective α1-antagonist. It binds with high, near-equal affinity

to α1A, α1B, and α1D subtypes, making it a useful tool for general α1-receptor blockade but

unsuitable for differentiating subtype-specific functions.[3]
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(+)-Cyclazosin, in stark contrast, demonstrates significant selectivity for the α1B-

adrenoceptor.[7][13] The bulky and spatially defined cis-octahydroquinoxaline ring is thought

to interact favorably with a unique hydrophobic pocket within the α1B subtype that is not

present or is sterically inaccessible in the α1A and α1D subtypes.[8][13] This interaction

enhances its affinity for α1B while potentially causing steric clashes that reduce its affinity for

the other subtypes. The (-)-enantiomer of cyclazosin does not exhibit the same degree of

selectivity, highlighting the importance of the specific (4aS,8aR) stereochemistry for this

effect.[14]

Compoun
d

α1A (pKi) α1B (pKi) α1D (pKi)
α1B/α1A
Selectivit
y

α1B/α1D
Selectivit
y

Source(s)

Prazosin ~9.0 - 9.9 ~9.2 - 10.2 ~9.4 - 9.8 ~1-fold ~1-fold [3]

(+)-

Cyclazosin
~8.2 - 8.4 ~9.2 - 9.6 ~8.6 - 8.8 ~10-15-fold ~38-39-fold [7][13][15]

Table 1:

Comparativ

e Binding

Affinities

(pKi) and

Selectivity

Ratios.

Values are

approximat

e ranges

compiled

from

multiple

studies.

This selectivity makes (+)-cyclazosin an essential pharmacological tool. For instance, in

studying the contractility of different smooth muscle tissues, researchers can use (+)-

cyclazosin to isolate and characterize the specific contribution of α1B-adrenoceptors to the

physiological response.[16]
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Experimental Protocol: Characterizing Receptor
Binding Affinity
To empirically determine the binding affinities and selectivity profiles detailed above, a

competitive radioligand binding assay is the gold standard. This protocol provides a self-

validating system for assessing the interaction of unlabeled ligands (like prazosin or

cyclazosin) with specific receptor subtypes.

Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of test compounds (prazosin, cyclazosin)

for human α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

Cell membranes from stable cell lines (e.g., HEK293 or CHO) individually expressing

recombinant human α1A, α1B, or α1D receptors.

Radioligand: [³H]-Prazosin (a high-affinity, non-selective antagonist).

Test Compounds: Prazosin and (+)-Cyclazosin, dissolved in DMSO to create stock

solutions, then serially diluted.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: Phentolamine (10 µM) or another high-concentration unlabeled

antagonist.

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

Scintillation vials and liquid scintillation cocktail.

Cell harvester and a liquid scintillation counter.

Methodology:
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Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final protein

concentration of 10-20 µg per well in ice-cold Assay Buffer.

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

Total Binding: 25 µL Assay Buffer.

Non-specific Binding (NSB): 25 µL of 10 µM Phentolamine.

Test Compound: 25 µL of serially diluted prazosin or cyclazosin (spanning a

concentration range from 10⁻¹¹ M to 10⁻⁵ M).

Radioligand Addition: Add 25 µL of [³H]-Prazosin (at a final concentration near its Kd,

typically 0.2-0.5 nM) to all wells.

Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the

binding reaction. The final assay volume is 100 µL.

Incubation: Gently mix and incubate the plate at room temperature (25°C) for 60 minutes to

allow the binding to reach equilibrium.

Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell

harvester. Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove

unbound radioligand.

Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and

allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM)

using a liquid scintillation counter.

Data Analysis:

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

Plot the percentage of specific binding against the log concentration of the test compound.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.
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Figure 2: Workflow for Competitive Radioligand Binding Assay.
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Downstream Signaling Pathway
Both prazosin and cyclazosin function as antagonists, blocking the canonical signaling

cascade initiated by agonist binding to α1-adrenoceptors. This pathway is primarily mediated

by the Gq family of G-proteins.
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DAG
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Figure 3: The Gq-coupled α1-Adrenoceptor Signaling Pathway.

Conclusion
The comparative analysis of prazosin and cyclazosin serves as a compelling case study in

structure-activity relationships. A seemingly minor structural modification—the replacement of a

flexible piperazine linker with a rigid, stereospecific cis-octahydroquinoxaline moiety—is

sufficient to fundamentally alter the drug's pharmacological profile. This change converts a non-

selective α1-adrenoceptor antagonist into a valuable research tool with significant selectivity for

the α1B subtype. This distinction not only has implications for the therapeutic application of

quinazoline derivatives but also underscores the power of rational drug design in developing

molecular probes to dissect complex biological systems.

References
Prazosin - Wikipedia. Wikipedia. [Link]

Cyclazosin - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

Alpha-1 blocker - Wikipedia. Wikipedia. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body-img#chemical-structure-differences-between-cyclazosin-and-prazosin
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://en.wikipedia.org/wiki/Prazosin
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://www.patsnap.com/synapse/drug/cyclazosin/DSYN00003051
https://en.wikipedia.org/wiki/Alpha-1_blocker
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist.

PubMed. [Link]

Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the

furan portion of (+)-cyclazosin. PubMed. [Link]

Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist. PubMed.

[Link]

(+)-Cyclazosin Derivatives as α1 Adrenoceptor Antagonists | Request PDF. ResearchGate.

[Link]

Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis

via an alpha1-adrenoceptor-independent action. PubMed. [Link]

Prazosin | C19H21N5O4 | CID 4893. PubChem - NIH. [Link]

Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-,

(4aR,8aS)-rel- | C23H27N5O4. PubChem - NIH. [Link]

Alpha 1 Adrenergic Receptor Antagonists. LiverTox - NCBI Bookshelf - NIH. [Link]

Synthesis and identification of the major metabolites of prazosin formed in dog and rat.

PubMed. [Link]

Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring

on alpha-blocking activity. PubMed. [Link]

Prazosin - StatPearls. NCBI Bookshelf. [Link]

Design, Synthesis, and Biological Activity of Prazosin-Related Antagonists. Journal of

Medicinal Chemistry - ACS Publications. [Link]

Synthesis and Biological Profile of the Enantiomers of [4-(4-Amino-6,7-dimethoxyquinazolin-

2-yl)-cis-octahydroquinoxalin-1-yl]furan- 2-ylmethanone (Cyclazosin), a Potent Competitive

α1B-Adrenoceptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://pubmed.ncbi.nlm.nih.gov/29784274/
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://pubmed.ncbi.nlm.nih.gov/17218001/
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://pubmed.ncbi.nlm.nih.gov/8666020/
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://www.researchgate.net/publication/23214876_--Cyclazosin_Derivatives_as_a_1_Adrenoceptor_Antagonists
https://pubmed.ncbi.nlm.nih.gov/11782399/
https://pubchem.ncbi.nlm.nih.gov/compound/Prazosin
https://pubchem.ncbi.nlm.nih.gov/compound/132266
https://www.ncbi.nlm.nih.gov/books/NBK548339/
https://pubmed.ncbi.nlm.nih.gov/1108253/
https://pubmed.ncbi.nlm.nih.gov/8404495/
https://www.ncbi.nlm.nih.gov/books/NBK559038/
https://pubs.acs.org/doi/10.1021/jm000995w
https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://pubs.acs.org/doi/10.1021/jm960780f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring

on . alpha. -blocking activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

PRAZOSIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

Gpatindia. [Link]

α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline

and Quinazoline Non-Selective Blockers. MDPI. [Link]

Structure-Function of α1-Adrenergic Receptors. PMC - NIH. [Link]

Minipress capsules (prazosin hydrochloride) for oral use. accessdata.fda.gov. [Link]

α1-Adrenergic Receptor Subtypes. Circulation Research. [Link]

Advances in the design and synthesis of prazosin derivatives over the last ten years. Taylor

& Francis Online. [Link]

Structure-activity relationships for prazosin and WB 4101 analogues as alpha 1-

adrenoreceptor antagonists. PubMed. [Link]

PRAZOSIN HYDROCHLORIDE (CHEMBL1558). ChEMBL - EMBL-EBI. [Link]

Cyclazocine | C18H25NO | CID 19143. PubChem - NIH. [Link]

Development of novel, alternative, facile, ecofriendly, high yield synthetic process for

prazosin. Journal of Basic and Clinical Pharmacy. [Link]

Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. [Link]

Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546. PubChem - NIH. [Link]

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.

RSC Publishing. [Link]

Prazosin: Package Insert / Prescribing Information. Drugs.com. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/jm00048a011
https://www.gpatindia.com/prazosin-synthesis-sar-mcqstructure-chemical-properties-and-therapeutic-uses/
https://www.mdpi.com/1422-0067/23/19/11181
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3584542/
https://www.accessdata.fda.gov/drugsatfda_docs/label/2013/017984s051lbl.pdf
https://www.ahajournals.org/doi/10.1161/01.RES.85.11.1005
https://www.tandfonline.com/doi/full/10.1517/17460441.2012.639396
https://pubmed.ncbi.nlm.nih.gov/2863379/
https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1558/
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclazocine
https://www.jbclinpharm.org/articles/development-of-novel-alternative-facile-ecofriendly-high-yield-synthetic-process-for-prazosin-1941.html
https://www.cvpharmacology.com/vasodilator/alpha-blockers
https://pubchem.ncbi.nlm.nih.gov/compound/Prazosin-Hydrochloride
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra06642g
https://www.drugs.com/pro/prazosin.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure of α1BARXTAL bound to (+)-cyclazosin and overview of the... ResearchGate.

[Link]

Prazosin (Minipress) - Pharmacology for Medicine. Picmonic. [Link]

Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

Prazosin: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell
apoptosis via an alpha1-adrenoceptor-independent action - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Prazosin - Wikipedia [en.wikipedia.org]

4. accessdata.fda.gov [accessdata.fda.gov]

5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers)
[cvpharmacology.com]

6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

7. Receptor binding profile of cyclazosin, a new alpha 1B-adrenoceptor antagonist - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine
ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

10. Synthesis and alpha(1)-adrenoceptor antagonist activity of derivatives and isosters of the
furan portion of (+)-cyclazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b161197/docs?utm_src=pdf-body#chemical-structure-differences-between-cyclazosin-and-prazosin
https://www.researchgate.net/figure/Structure-of-a1BARXTAL-bound-to-cyclazosin-and-overview-of-the-ligand-binding-site_fig1_349479326
https://www.picmonic.com/learn/prazosin-minipress
https://typeset.io/papers/quinazoline-derivatives-pharmacological-activities-a-review-1h587l99
https://medcentral.com/drug/prazosin
https://www.benchchem.com/product/b161197?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/11809715/
https://pubmed.ncbi.nlm.nih.gov/11809715/
https://pubmed.ncbi.nlm.nih.gov/11809715/
https://www.ncbi.nlm.nih.gov/books/NBK548719/
https://en.wikipedia.org/wiki/Prazosin
https://www.accessdata.fda.gov/drugsatfda_docs/label/2013/017442s041lbl.pdf
https://cvpharmacology.com/vasodilator/alpha
https://cvpharmacology.com/vasodilator/alpha
https://en.wikipedia.org/wiki/Alpha-1_blocker
https://pubmed.ncbi.nlm.nih.gov/8666020/
https://pubmed.ncbi.nlm.nih.gov/8666020/
https://pubmed.ncbi.nlm.nih.gov/8096245/
https://pubmed.ncbi.nlm.nih.gov/8096245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034198/
https://pubmed.ncbi.nlm.nih.gov/17276073/
https://pubmed.ncbi.nlm.nih.gov/17276073/
https://pubchem.ncbi.nlm.nih.gov/compound/Prazosin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Quinoxaline, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)decahydro-,
(4aR,8aS)-rel- | C23H27N5O4 | CID 132266 - PubChem [pubchem.ncbi.nlm.nih.gov]

13. Chiral analogues of (+)-cyclazosin as potent α1B-adrenoceptor selective antagonist -
PubMed [pubmed.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. merckmillipore.com [merckmillipore.com]

16. Cyclazosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

To cite this document: BenchChem. [Chemical structure differences between cyclazosin and
prazosin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161197/docs#chemical-structure-differences-
between-cyclazosin-and-prazosin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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